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Overview
Description
(2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring. The presence of multiple functional groups, such as the carboxylic acid, amide, and methyleneamino groups, contributes to its diverse reactivity and utility in chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the cyclization of a cysteine derivative with a suitable aldehyde or ketone to form the thiazolidine ring.
Construction of the β-Lactam Ring: The thiazolidine intermediate undergoes a cyclization reaction with an acyl chloride or anhydride to form the β-lactam ring.
Introduction of the Methyleneamino Group: The β-lactam intermediate is then reacted with a methyleneamine derivative under basic conditions to introduce the methyleneamino group.
Final Functionalization: The compound is further functionalized by introducing the phenylacetamido and carboxylic acid groups through amide bond formation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions for large-scale synthesis. This includes:
Catalysts and Solvents: Using efficient catalysts and solvents to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure high purity and yield.
Purification Techniques: Employing advanced purification techniques such as crystallization, chromatography, and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyleneamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Disrupting Cellular Processes: Interfering with essential cellular processes such as DNA replication, protein synthesis, and cell division.
Inducing Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: A β-lactam antibiotic with a similar core structure but different functional groups.
Cephalosporin C: Another β-lactam antibiotic with a similar bicyclic structure but different side chains.
Amoxicillin: A β-lactam antibiotic with a similar core structure but different substituents.
Uniqueness
(2S,5R,6R)-3,3-Dimethyl-6-(®-2-(methyleneamino)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other β-lactam antibiotics.
Properties
IUPAC Name |
3,3-dimethyl-6-[[2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZECHKJQHUVANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859977 |
Source
|
Record name | 3,3-Dimethyl-6-[2-(methylideneamino)(phenyl)acetamido]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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